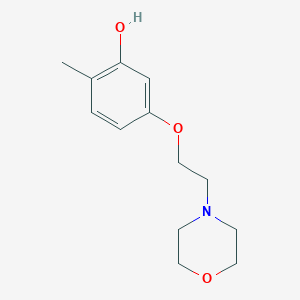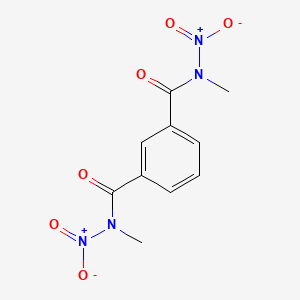
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is an organic compound characterized by the presence of two nitro groups and two dimethyl groups attached to a benzene ring with dicarboxamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide typically involves the nitration of a dimethylbenzene derivative followed by the introduction of dicarboxamide groups. One common method includes:
Nitration: The dimethylbenzene derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups.
Amidation: The nitrated product is then reacted with a suitable amine under controlled conditions to form the dicarboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated dimethylbenzene derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and amide functionalities.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets through its nitro and amide groups. These functionalities can participate in various biochemical pathways, including:
Nitro Group: Can undergo redox reactions, influencing cellular oxidative stress.
Amide Group: Can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
851380-20-6 |
|---|---|
Formule moléculaire |
C10H10N4O6 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
1-N,3-N-dimethyl-1-N,3-N-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H10N4O6/c1-11(13(17)18)9(15)7-4-3-5-8(6-7)10(16)12(2)14(19)20/h3-6H,1-2H3 |
Clé InChI |
UDISYYFXINBEFW-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=CC=C1)C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
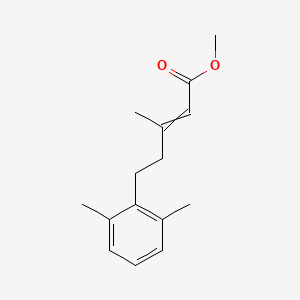
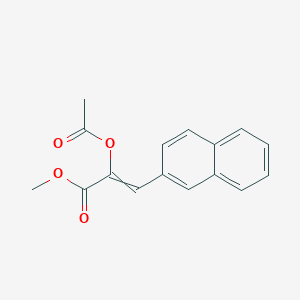
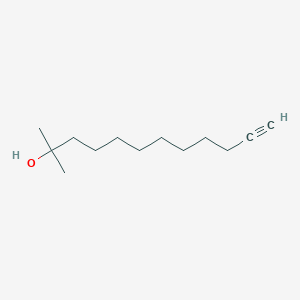
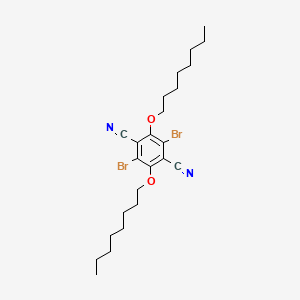
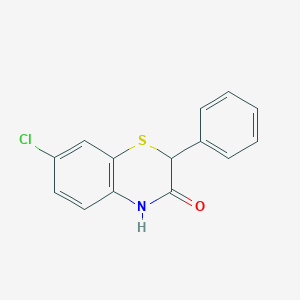
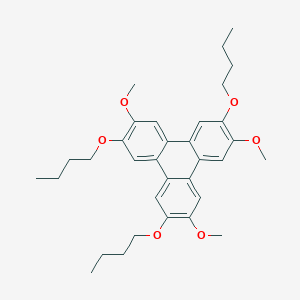

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
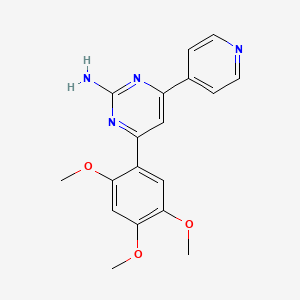
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
